molecular formula C3H3BrN4O B572979 3-bromo-1H-1,2,4-triazole-5-carboxamide CAS No. 1207755-03-0

3-bromo-1H-1,2,4-triazole-5-carboxamide

Cat. No. B572979
CAS RN: 1207755-03-0
M. Wt: 190.988
InChI Key: HDLLCASEDGLLHH-UHFFFAOYSA-N
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Description

“3-bromo-1H-1,2,4-triazole-5-carboxamide” is a chemical compound . It is a derivative of 1,2,4-triazole, which is a class of organic compounds with diverse agricultural, industrial, and biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-3-carboxamides, which includes “3-bromo-1H-1,2,4-triazole-5-carboxamide”, can be achieved from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis involves the use of esters and amines under neutral conditions, with the liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized .


Molecular Structure Analysis

The molecular structure of “3-bromo-1H-1,2,4-triazole-5-carboxamide” can be represented by the formula C4H5BrN4O .


Chemical Reactions Analysis

The reaction of 1,2,4-triazole-3-carboxamides with esters and amines under neutral conditions leads to the formation of "3-bromo-1H-1,2,4-triazole-5-carboxamide" . This reaction proceeds in toluene under microwave conditions .

Scientific Research Applications

Ligand for Transition Metals

3-Bromo-1H-1,2,4-triazole-5-carboxamide is used as a ligand for transition metals to create coordination complexes . These complexes can be used in various fields, including catalysis, materials science, and medicinal chemistry.

Catalyst for Ester Synthesis

This compound belongs to a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

Antiviral Applications

Triazoles, the family to which 3-bromo-1H-1,2,4-triazole-5-carboxamide belongs, have been found to exhibit antiviral activities . This makes them potential candidates for the development of new antiviral drugs.

Anti-inflammatory Applications

Triazoles also exhibit anti-inflammatory properties . Therefore, 3-bromo-1H-1,2,4-triazole-5-carboxamide could potentially be used in the development of new anti-inflammatory medications.

Anticancer and Antitumor Applications

The anticancer and antitumor activities of triazoles have been reported . This suggests that 3-bromo-1H-1,2,4-triazole-5-carboxamide could be explored for potential applications in cancer therapy.

Antimicrobial Applications

Triazoles are known for their antimicrobial activities . This implies that 3-bromo-1H-1,2,4-triazole-5-carboxamide could be used in the development of new antimicrobial agents.

Antitubercular Applications

Triazoles have shown antitubercular activities . This suggests that 3-bromo-1H-1,2,4-triazole-5-carboxamide could potentially be used in the treatment of tuberculosis.

Antioxidant Applications

Triazoles have demonstrated antioxidant activities . Therefore, 3-bromo-1H-1,2,4-triazole-5-carboxamide could potentially be used in the development of new antioxidants.

Future Directions

The future directions for “3-bromo-1H-1,2,4-triazole-5-carboxamide” could involve further exploration of its biological activities, given the known activities of 1,2,4-triazole and its derivatives . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

5-bromo-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLLCASEDGLLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679607
Record name 5-Bromo-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207755-03-0
Record name 5-Bromo-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207755-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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